REACTION_CXSMILES
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[NH3:1].[P:2]([Cl:7])([Cl:6])(Cl)(Cl)Cl>>[N:1]1[P:2]([Cl:7])([Cl:6])=[N:1][P:2]([Cl:7])([Cl:6])=[N:1][P:2]([Cl:7])([Cl:6])=[N:1][P:2]=1([Cl:7])[Cl:6]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reaction
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Type
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CUSTOM
|
Details
|
Into each reactor is metered
|
Type
|
ADDITION
|
Details
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introduced
|
Type
|
CUSTOM
|
Details
|
A sample of product obtained under conditions
|
Type
|
CUSTOM
|
Details
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was collected
|
Type
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FILTRATION
|
Details
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filtered
|
Name
|
|
Type
|
product
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Smiles
|
N1=P(N=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |